molecular formula C9H10O4 B12617832 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid

4-Oxo-5-propan-2-ylpyran-2-carboxylic acid

Katalognummer: B12617832
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: IYZPWPDNKHTPCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxo-5-propan-2-ylpyran-2-carboxylic acid is a heterocyclic organic compound with a pyran ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a suitable aldehyde with a β-keto ester in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often involve refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-5-propan-2-ylpyran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

4-Oxo-5-propan-2-ylpyran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Oxo-5-propan-2-ylpyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the molecular level .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid: Known for its role in various biochemical pathways.

    4-Hydroxy-6-methyl-2-pyrone: Used in the synthesis of pharmaceuticals and agrochemicals.

    2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid: Investigated for its bioactive properties.

Uniqueness

4-Oxo-5-propan-2-ylpyran-2-carboxylic acid stands out due to its unique structural features and versatile reactivity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activities and applications in different fields highlight its significance .

Eigenschaften

Molekularformel

C9H10O4

Molekulargewicht

182.17 g/mol

IUPAC-Name

4-oxo-5-propan-2-ylpyran-2-carboxylic acid

InChI

InChI=1S/C9H10O4/c1-5(2)6-4-13-8(9(11)12)3-7(6)10/h3-5H,1-2H3,(H,11,12)

InChI-Schlüssel

IYZPWPDNKHTPCM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=COC(=CC1=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.